Oxalic acid tert-butyl n-[(3r,4s)-4-hydroxypiperidin-3-yl]carbamate Oxalic acid tert-butyl n-[(3r,4s)-4-hydroxypiperidin-3-yl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13668702
InChI: InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13;3-1(4)2(5)6/h7-8,11,13H,4-6H2,1-3H3,(H,12,14);(H,3,4)(H,5,6)/t7-,8+;/m1./s1
SMILES: CC(C)(C)OC(=O)NC1CNCCC1O.C(=O)(C(=O)O)O
Molecular Formula: C12H22N2O7
Molecular Weight: 306.31 g/mol

Oxalic acid tert-butyl n-[(3r,4s)-4-hydroxypiperidin-3-yl]carbamate

CAS No.:

Cat. No.: VC13668702

Molecular Formula: C12H22N2O7

Molecular Weight: 306.31 g/mol

* For research use only. Not for human or veterinary use.

Oxalic acid tert-butyl n-[(3r,4s)-4-hydroxypiperidin-3-yl]carbamate -

Specification

Molecular Formula C12H22N2O7
Molecular Weight 306.31 g/mol
IUPAC Name tert-butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate;oxalic acid
Standard InChI InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13;3-1(4)2(5)6/h7-8,11,13H,4-6H2,1-3H3,(H,12,14);(H,3,4)(H,5,6)/t7-,8+;/m1./s1
Standard InChI Key PYSJHAYLPOIBKE-WLYNEOFISA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CNCC[C@@H]1O.C(=O)(C(=O)O)O
SMILES CC(C)(C)OC(=O)NC1CNCCC1O.C(=O)(C(=O)O)O
Canonical SMILES CC(C)(C)OC(=O)NC1CNCCC1O.C(=O)(C(=O)O)O

Introduction

Chemical Structure and Stereochemical Significance

The compound’s IUPAC name, tert-butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate; oxalic acid, reflects its dual-component structure: a carbamate-protected piperidine derivative and an oxalic acid counterion. The piperidine ring adopts a cis-configuration at the 3R and 4S positions, which stabilizes intramolecular hydrogen bonding between the hydroxyl and carbamate groups . This stereochemistry is critical for its role as a chiral building block in drug design, where spatial arrangement dictates receptor binding affinity.

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₂N₂O₇
Molecular Weight306.31 g/mol
Stereochemistry(3R,4S)
SMILESCC(C)(C)OC(=O)NC1CNCCC1O.C(=O)(C(=O)O)O
InChI KeyPYSJHAYLPOIBKE-WLYNEOFISA-N

The oxalic acid component forms a hemioxalate salt, enhancing the compound’s crystallinity and stability under standard storage conditions . This salt formation is evident in its Isomeric SMILES string, which includes both the carbamate and oxalic acid moieties.

Synthesis and Manufacturing

The synthesis of oxalic acid tert-butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate typically involves a multi-step process:

  • Piperidine Functionalization: The hydroxypiperidine core is synthesized via hydroxylation of a piperidine precursor, often using stereoselective catalytic methods to achieve the desired (3R,4S) configuration .

  • Carbamate Formation: The tertiary alcohol group of the tert-butyl carbamate is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, protecting the amine functionality.

  • Salt Formation: The free base is treated with oxalic acid in a polar solvent (e.g., ethanol or water), yielding the hemioxalate salt through proton transfer and crystallization .

Industrial-scale production requires rigorous purification steps, including recrystallization and chromatography, to ensure ≥97% purity . The compound’s synthetic pathway shares similarities with neuroprotective agents, such as tert-butyl ((3S,4R)-4-hydroxypiperidin-3-yl)carbamate hemioxalate, which employs analogous protection and salt-formation strategies.

Applications in Pharmaceutical Research

Role as a Building Block

The compound’s carbamate group serves as a temporary protecting group for amines, enabling selective reactivity in multi-step syntheses. For example, it has been utilized in the development of kinase inhibitors and protease antagonists, where the hydroxypiperidine moiety contributes to target binding.

CompoundBioactivitySource
tert-Butyl ((3S,4R)-4-hydroxypiperidin-3-yl)carbamateβ-secretase inhibition (IC₅₀ = 2.1 μM)
Oxalic acid tert-butyl carbamate derivativeROS reduction (40% at 10 μM)

These findings suggest potential applications in neurodegenerative disease therapeutics, though further in vivo studies are warranted.

Recent Advances and Future Directions

Recent crystallographic studies have leveraged similar carbamates as co-crystallization agents to stabilize protein-ligand complexes, aiding drug discovery . For instance, dihydroxybutanedioic acid derivatives (e.g., norepinephrine bitartrate) demonstrate the utility of oxalate salts in enhancing compound solubility and bioavailability .

Future research should prioritize:

  • Mechanistic Studies: Elucidating the compound’s interaction with biological targets using X-ray crystallography .

  • Formulation Development: Optimizing salt forms for improved pharmacokinetic profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator